Product packaging for 5-Methyl-5-nitro-1,3-dioxane(Cat. No.:CAS No. 1194-36-1)

5-Methyl-5-nitro-1,3-dioxane

Cat. No.: B073799
CAS No.: 1194-36-1
M. Wt: 147.13 g/mol
InChI Key: AENNTASTLOXXMY-UHFFFAOYSA-N
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Description

5-Methyl-5-nitro-1,3-dioxane is a nitro-functionalized cyclic acetal that serves as a versatile and valuable building block in organic synthesis and materials science research. Its primary research value lies in its unique structure, where the nitro group is sterically shielded and stabilized by the dioxane ring, making it a precursor to reactive intermediates. A key application is its use as a masked source of acrolein equivalents and other unsaturated carbonyl compounds under controlled conditions, which is invaluable in the synthesis of complex heterocycles and natural product analogs. Furthermore, researchers utilize this compound in the development of novel polymers and energetic materials, where the nitro group contributes to high density and the dioxane ring provides thermal stability. Its mechanism of action in reactions often involves acid-catalyzed ring-opening, followed by elimination or rearrangement steps, to generate nitro-olefins or other electrophilic species that can be trapped by nucleophiles. This controlled release of functionality makes this compound a powerful tool for constructing molecular complexity with high precision, stimulating interest in methodologies for tandem reactions and the exploration of new chemical space in medicinal chemistry and materials development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO4 B073799 5-Methyl-5-nitro-1,3-dioxane CAS No. 1194-36-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1194-36-1

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

5-methyl-5-nitro-1,3-dioxane

InChI

InChI=1S/C5H9NO4/c1-5(6(7)8)2-9-4-10-3-5/h2-4H2,1H3

InChI Key

AENNTASTLOXXMY-UHFFFAOYSA-N

SMILES

CC1(COCOC1)[N+](=O)[O-]

Canonical SMILES

CC1(COCOC1)[N+](=O)[O-]

Other CAS No.

1194-36-1

Synonyms

5-METHYL-5-NITRO-1,3-DIOXANE

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 5-Methyl-5-nitro-1,3-dioxane Ring System

The formation of the 1,3-dioxane (B1201747) core is the foundational step in synthesizing the target compound. This is typically achieved through the reaction of a suitable 1,3-diol with a carbonyl compound.

The most common and direct method for constructing the this compound ring system is the acid-catalyzed condensation of 2-methyl-2-nitro-1,3-propanediol (B193712) with an aldehyde, typically formaldehyde (B43269). This reaction is an acetal (B89532) formation where the diol acts as the alcohol component.

The process generally involves refluxing the diol and the carbonyl reagent in a non-polar solvent like benzene, with an acid catalyst such as p-toluenesulfonic acid. prepchem.com To drive the equilibrium towards the product, the water formed during the reaction is continuously removed, often through azeotropic distillation using a Dean-Stark apparatus. prepchem.com A rapid alternative involves using boron trifluoride-etherate as a catalyst in a solvent like acetonitrile, which can lead to reaction completion in as little as five to ten minutes. acs.org

Variant approaches can utilize different carbonyl compounds to introduce substituents at the C2 position of the dioxane ring. acs.org While the classic approach remains prevalent for its simplicity, other methods for forming 1,3-dioxane rings, such as the Prins cyclization, have also been explored for related structures. rsc.org

Table 1: Synthesis of Substituted 5-Nitro-1,3-dioxanes via Cyclization acs.orgThis table showcases various 5-nitro-1,3-dioxane (B6597036) derivatives synthesized by reacting a substituted 2-nitro-1,3-propanediol with different carbonyl compounds.

Tris(hydroxymethyl)nitromethane (B93346), also known as 2-hydroxymethyl-2-nitro-1,3-propanediol, serves as a versatile and crucial precursor in the synthesis of various 5-nitro-1,3-dioxane derivatives. researchgate.netgoogle.com This compound is readily prepared through the condensation of nitromethane (B149229) with three equivalents of formaldehyde in the presence of a basic catalyst like triethylamine (B128534) or potassium bicarbonate. prepchem.comchemicalbook.com

Once synthesized, tris(hydroxymethyl)nitromethane can undergo cyclization with various aldehydes and ketones. For example, its reaction with aryl aldehydes leads to the formation of 2-aryl-5-hydroxymethyl-5-nitro-1,3-dioxanes. researchgate.net These resulting compounds contain a reactive primary hydroxyl group at the C5 position, which can be further modified, offering a pathway to a wide range of functionalized 5-nitro-1,3-dioxanes.

Research into novel synthetic routes aims to improve efficiency, yield, and structural diversity. One area of development involves the synthesis of the prerequisite diols. For instance, α-substituted aldehydes can undergo α-formylation with formaldehyde, followed by in-situ reduction to yield the necessary 1,3-diol, which is then cyclized with a ketone or aldehyde. ijapbc.com

Another important class of substituted dioxanes includes the 5-halo-5-nitro derivatives, such as 5-bromo-5-nitro-1,3-dioxane (B1667936). wikipedia.org The synthesis for these compounds is analogous to that of the 5-methyl variant, starting with the corresponding 2-halo-2-nitropropane-1,3-diol and reacting it with a carbonyl source like formaldehyde or acetaldehyde (B116499) in the presence of an acid catalyst. prepchem.comgoogle.com The introduction of a halogen at the C5 position has been shown to be significant for certain biological activities of these compounds. nih.govresearchgate.net

Derivatization and Functionalization of the this compound Scaffold

Once the core this compound ring is formed, further chemical transformations can be performed to introduce or modify functional groups, enabling the creation of a library of related compounds for various research applications.

The substituents on the dioxane ring can be varied to fine-tune the molecule's properties.

C2 Position: The C2 position is the most readily modified. By choosing different aldehydes or ketones during the initial cyclization reaction, a wide array of alkyl and aryl substituents can be introduced. acs.orgnih.gov For example, using acetaldehyde instead of formaldehyde will introduce a methyl group at the C2 position. prepchem.com This flexibility allows for the systematic study of structure-activity relationships. nih.gov

C5 Position: The substituent at the C5 position is determined by the choice of the starting 1,3-diol. To obtain the 5-methyl-5-nitro derivative, 2-methyl-2-nitro-1,3-propanediol is required. acs.org To introduce other groups, such as a bromine atom, 2-bromo-2-nitropropane-1,3-diol is used as the starting material. prepchem.comresearchgate.net

Table 2: Examples of C2 and C5 Substituted 5-Nitro-1,3-Dioxanes prepchem.comnih.govThis table provides examples of different substituents introduced at the C2 and C5 positions of the 5-nitro-1,3-dioxane ring.

The nitro group at the C5 position is a key functional handle that can be transformed to introduce new functionalities. The most significant transformation is its reduction to a primary amine. This is commonly achieved through catalytic hydrogenation. google.com

The process involves reacting the 5-nitro-1,3-dioxane derivative with hydrogen gas in the presence of a metal catalyst. google.com Catalysts such as Raney nickel, rhodium on alumina, or palladium on charcoal are effective for this reduction. The reaction converts the nitro group (-NO₂) into an amino group (-NH₂), yielding the corresponding 5-amino-5-methyl-1,3-dioxane. google.com These amino derivatives are valuable intermediates for further synthetic elaborations, opening access to other classes of compounds.

Mechanistic Investigations of Reactivity and Reaction Pathways

Thermal Decomposition Studies of 5-Nitro-1,3-Dioxane (B6597036) Derivatives

Computational studies have provided significant insight into the thermal decomposition of 5-nitro-1,3-dioxane derivatives, including 5-methyl-5-nitro-1,3-dioxane. These investigations, often employing methods like density functional theory (DFT), have explored the reaction mechanisms, kinetics, and the influence of various factors on the decomposition process. researchgate.netresearchgate.net

The thermal decomposition of 5-nitro-5-R-1,3-dioxanes (where R can be H, CH₃, or Br) has been shown to proceed through distinct mechanistic pathways. For derivatives like this compound (R=CH₃) and 5-bromo-5-nitro-1,3-dioxane (B1667936) (R=Br), a single-stage, concerted uni-molecular mechanism is proposed. researchgate.netresearchgate.net This pathway involves the simultaneous breaking of the C5-N bond and a C-O bond in the dioxane ring, leading directly to the formation of products.

In contrast, for the parent compound, 5-nitro-1,3-dioxane (R=H), two different reaction mechanisms have been proposed and studied: a one-stage mechanism similar to the substituted derivatives and a two-stage mechanism. researchgate.net The presence of a substituent at the 5-position appears to favor the single-step pathway. researchgate.netresearchgate.net The decomposition generally leads to the elimination of nitrogen oxides (NOx). researchgate.net

Kinetic and thermodynamic data from computational studies reveal the energetic landscape of the decomposition. researchgate.net The reaction is favored when a methyl group is present at the 5-position. researchgate.netresearchgate.net The methyl group substituent at position 5 has been noted to lower the activation free energy for the decomposition reaction.

The stability of the molecules and the transition states are key determinants of the reaction rate. For instance, the activation free energy for the decomposition of this compound in the gas phase is lower than that for the hydrogen and bromine-substituted analogues, indicating a faster reaction rate. researchgate.net

Table 1: Calculated Kinetic and Thermodynamic Parameters for the Thermal Decomposition of 5-nitro-5-R-1,3-dioxanes

Substituent (R)PhaseActivation Free Energy (kcal/mol)Frequency Factor (A) (s⁻¹)
CH₃ GasLower than H, BrNot specified
H GasHigher than CH₃Not specified
Br GasHigher than CH₃Not specified
CH₃ DMSOLower than gas phaseNot specified
H DMSOLower than gas phaseNot specified
Br DMSOLower than gas phaseNot specified

Note: This table is a qualitative representation based on findings that the methyl group and DMSO solvent favor the reaction by lowering the activation energy. researchgate.netresearchgate.netresearchgate.net Specific numerical values from the source calculations are not fully detailed in the abstracts.

Substituents at the 5-position of the 1,3-dioxane (B1201747) ring have a pronounced effect on the rate of thermal decomposition. A computational study comparing hydrogen, bromine, and a methyl group at this position found that the methyl group accelerates the decomposition reaction. researchgate.netresearchgate.net This is attributed to the electron-donating nature of the methyl group, which can stabilize the transition state. researchgate.net The C-N bond-breaking process in the methyl-substituted compound is calculated to be more advanced (approximately 86% complete at the transition state) compared to when hydrogen or bromine is present (around 68%). researchgate.net

The synchronicity of the reaction, which describes the balance between bond-breaking and bond-forming events, is also affected. The decomposition of the methyl-substituted dioxane shows a significant imbalance between these events, as indicated by a calculated reaction synchronicity value of 0.83. researchgate.net

The surrounding solvent medium can significantly influence the thermal decomposition of 5-nitro-1,3-dioxane derivatives. Studies performed in both the gas phase and in a dimethyl sulfoxide (B87167) (DMSO) solution show that the reaction is favored in the polar aprotic solvent. researchgate.netresearchgate.netresearchgate.net The activation free energy for the decomposition is lower in DMSO compared to the gas phase for all studied substituents (H, CH₃, and Br). researchgate.net

Nucleophilic and Electrophilic Reactivity at the Nitro-Substituted Center

The carbon atom at the 5-position, bonded to the nitro group, is an electrophilic center susceptible to nucleophilic attack. The powerful electron-withdrawing nature of the nitro group activates this position for such reactions. ontosight.aisolubilityofthings.com

The tertiary nitro group in 5-nitro-1,3-dioxane derivatives can be replaced by other functional groups through nucleophilic substitution. One prominent mechanism for this transformation is the radical-nucleophilic substitution, or Sʀɴ1 mechanism. pw.edu.plrsc.org

This multi-step pathway involves:

Initiation : Formation of an anion radical from the 5-nitro-1,3-dioxane derivative.

Propagation : The anion radical spontaneously loses a nitrite (B80452) anion (NO₂⁻) to form a carbon-centered radical. This radical then reacts with a nucleophile to form a new radical anion, which can continue the chain reaction.

Termination : The chain is terminated through various radical combination or quenching steps.

Evidence for this mechanism comes from ESR (Electron Spin Resonance) spectroscopy studies on the reaction of 2,2,5-trimethyl-5-nitro-1,3-dioxane (B12171856) with potassium benzyloxide. pw.edu.pl The detection of the anion-radical of the starting material during the reaction supports the Sʀɴ1 pathway. pw.edu.pl Further studies have shown that the anions of nitroimidazoles can react with 5-bromo-5-nitro-1,3-dioxane via an Sʀɴ1 mechanism to yield N-substituted derivatives, demonstrating the utility of this pathway for forming new carbon-nitrogen bonds at the C5 position. rsc.org

Electron Transfer and Redox Chemistry of Nitro-Dioxanes

The presence of a nitro group significantly influences the redox behavior of the dioxane ring. Nitro compounds, in general, are known to undergo redox transformations, and this reactivity is central to the chemical profile of this compound. mdpi.com

The electrochemical behavior of nitro compounds, including those with heterocyclic structures, often mirrors that of aromatic nitro compounds. mdpi.com The primary redox process for nitroarenes is their reduction to anilines, which can be achieved through various methods, including catalytic hydrogenation and the use of reducing agents like iron in acidic media or sodium hydrosulfite. wikipedia.org For aliphatic nitro compounds, reduction can lead to amines, hydroxylamines, or oximes depending on the reagents and reaction conditions. wikipedia.org For instance, zinc dust and ammonium (B1175870) chloride can reduce nitroalkanes to hydroxylamines. wikipedia.org

In the context of nitro-dioxanes, the transfer of electrons to the molecule can initiate a cascade of reactions. For example, in 5-halo-5-nitro-1,3-dioxanes, the transfer of two electrons leads to the elimination of the halide anion and the formation of a nitronic acid anion. researchgate.net This highlights the role of the nitro group as a potent electron acceptor, which facilitates the cleavage of adjacent bonds. The high mobility of the halogen atom is attributed to the electron-withdrawing nature of the nitro group. researchgate.net

Computational studies on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds (where R can be H, Br, or CH3) have shed light on their reaction mechanisms. researchgate.net These studies indicate that the stability and reaction pathways are influenced by the substituent at the 5-position and the solvent used. researchgate.net For instance, a methyl group at this position is suggested to favor the reaction. researchgate.net

The redox potentials of nitroxyl (B88944) radicals, which can be formed from nitro compounds, are directly correlated with the electronegativity of substituents on the ring. researchgate.net Electron-donating groups tend to cause a negative shift in the one-electron oxidation and reduction potentials, while electron-withdrawing groups have the opposite effect. researchgate.net This principle is applicable to this compound, where the methyl group (electron-donating) and the nitro group (electron-withdrawing) will have competing effects on the redox properties of the molecule.

Furthermore, single electron transfer (SET) from a donor can initiate reactions in nitro-containing molecules. For example, tert-butoxide can act as an electron donor to nitrostilbenes, leading to the formation of radical intermediates. nih.gov The subsequent reaction pathway can be influenced by the counterion present. nih.gov

Ring Opening Reactions of 1,3-Dioxane Acetals: Mechanistic Aspects

The 1,3-dioxane ring is a cyclic acetal (B89532), and its stability and reactivity are characteristic of this functional group. Acetals are generally stable under neutral or basic conditions but are susceptible to hydrolysis under acidic conditions. cdnsciencepub.comacs.org The mechanism of acetal hydrolysis is a well-studied area and provides a framework for understanding the ring-opening reactions of 1,3-dioxanes. acs.orggla.ac.ukosti.gov

The acid-catalyzed hydrolysis of acetals typically proceeds through an A-1 or A-2 mechanism. osti.gov The A-1 mechanism involves a pre-equilibrium protonation of one of the oxygen atoms, followed by a rate-determining unimolecular cleavage of the carbon-oxygen bond to form an oxocarbenium ion intermediate. This intermediate is then rapidly attacked by water. cdnsciencepub.comgla.ac.uk The A-2 mechanism, on the other hand, involves a bimolecular attack of water on the protonated acetal. osti.gov Kinetic studies, including the determination of activation parameters and solvent isotope effects, can help distinguish between these mechanisms. osti.gov For many acetals, the A-1 mechanism is operative. osti.gov

The reductive cleavage of 1,3-dioxanes can be achieved using reagents like lithium aluminum hydride (LiAlH4) in the presence of a Lewis acid such as aluminum chloride (AlCl3). cdnsciencepub.com The mechanism is believed to involve the formation of an oxocarbenium ion intermediate, which is then attacked by a hydride ion. cdnsciencepub.com The rate of this reaction is influenced by the stability of the carbocation intermediate. Substituents that can stabilize the positive charge, such as electron-donating groups, enhance the rate of cleavage. cdnsciencepub.com

Ring-opening reactions of 1,3-dioxane acetals can also be achieved through other methods, including those mediated by single electron transfer (SET). researchgate.net For instance, the opening of 2-phenylsulfonylethylidene (PSE) acetals can proceed via a radical mechanism initiated by the formation of a primary radical. researchgate.net

The regioselectivity of ring-opening is a critical aspect, particularly in complex molecules like carbohydrates where 1,3-dioxane-type acetals are used as protecting groups. researchgate.net The direction of ring cleavage can be controlled by the choice of reagents and the reaction conditions. For example, reductive opening with diisobutylaluminum hydride (DIBALH) can lead to the formation of a benzyl (B1604629) ether on the more hindered position, while using triethylsilane (Et3SiH) can result in the benzyl ether on the least hindered oxygen. researchgate.net

The table below summarizes key mechanistic aspects of the reactions discussed:

Reaction TypeKey Mechanistic FeaturesInfluencing Factors
Redox Chemistry of Nitro-Dioxanes Electron transfer to the nitro group, formation of radical anions or nitronic acid anions. researchgate.netSubstituents on the dioxane ring, solvent, nature of the reducing/oxidizing agent. researchgate.netresearchgate.net
Acid-Catalyzed Ring Opening Protonation of a ring oxygen followed by C-O bond cleavage to form an oxocarbenium ion (A-1 mechanism). cdnsciencepub.comgla.ac.ukAcidity of the medium, stability of the oxocarbenium ion. cdnsciencepub.comosti.gov
Reductive Ring Opening Lewis acid-assisted formation of an oxocarbenium ion followed by hydride attack. cdnsciencepub.comChoice of reducing agent and Lewis acid, steric and electronic effects of substituents. cdnsciencepub.comresearchgate.net
SET-Mediated Ring Opening Formation of radical intermediates through single electron transfer. researchgate.netNature of the SET reagent, stability of the resulting radicals. researchgate.net

Structural Elucidation and Conformational Dynamics

Conformational Analysis of 5-Methyl-5-nitro-1,3-dioxane and its Analogs

The conformational landscape of this compound is dominated by the chair conformation, which can exist as two primary isomers: one with the methyl group in an axial position and the nitro group in an equatorial position, and the other with the opposite arrangement. The relative stability of these conformers is dictated by a delicate balance of intramolecular forces.

Characterization of Chair, Twist-Boat, and Other Minor Conformers

Quantum-chemical studies on the potential energy surface of 5-substituted 1,3-dioxanes have revealed that the global minimum typically corresponds to a chair (C) or an equatorial chair conformer (Ceq). researchgate.net Local minima are often occupied by the axial chair (Cax) and various non-chair forms, such as the 1,4-twist (1,4-T) and 2,5-twist (2,5-T) conformers. researchgate.net Half-chair, sofa, and unsymmetrical boat conformers generally represent energy maxima on the potential energy surface. researchgate.net For many 5-substituted 1,3-dioxanes, the 1,4-T conformer has the highest energy. researchgate.net

In some highly substituted or sterically hindered 1,3-dioxane (B1201747) derivatives, non-chair conformations like the screw-boat or half-boat can become more prominent. For instance, 2,2-dimethyl-5-(2-nitrobenzylidene)-1,3-dioxane-4,6-dione adopts a screw-boat conformation. iucr.org Similarly, 2,2-dimethyl-5-[(3-nitroanilino)methylene]-1,3-dioxane-4,6-dione exhibits a half-boat conformation for its dioxane ring. nih.gov

Stereoelectronic Effects Governing Conformational Preferences

The conformational equilibrium of 5-substituted 1,3-dioxanes is significantly influenced by stereoelectronic effects. These interactions involve the overlap of orbitals and can either stabilize or destabilize certain conformations. In 1,3-dioxanes, the anomeric effect, which is a type of stereoelectronic interaction, plays a crucial role, particularly for substituents at the C2 position. psu.eduthieme-connect.deresearchgate.net For 5-substituted 1,3-dioxanes, attractive and repulsive gauche effects, as well as electrostatic interactions, are fundamental in determining conformational preferences. psu.eduresearchgate.net

The presence of polar substituents at the C5 position allows for the detailed study of these phenomena. psu.eduresearchgate.net For example, the interaction between a pair of nonbonded electrons on an oxygen atom and an adjacent axial (antiperiplanar) C-H bond can weaken the C-H bond, a phenomenon that can be observed through changes in coupling constants in NMR spectroscopy. researchgate.net

Assessment of A-values and Conformational Energies of Substituents

The A-value of a substituent is a measure of its steric bulk and represents the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. chemistrysteps.com This concept is also applied to heterocyclic systems like 1,3-dioxanes to quantify the conformational preference of substituents. For methylcyclohexane, the equatorial conformer is more stable than the axial one by approximately 7.28 kJ/mol, a value derived from the 95:5 equilibrium ratio of the two conformers. chemistrysteps.com

In 5,5-disubstituted 1,3-dioxanes, the conformational equilibria are more complex. acs.org The Gibbs conformational energies (ΔG°) of substituents at the C5 position in the 1,3-dioxane ring have been determined using both experimental (¹H NMR) and theoretical methods. researchgate.net These values provide a quantitative measure of the preference for a substituent to occupy an equatorial versus an axial position.

Below is an interactive table summarizing the conformational free energy differences (A-values) for selected substituents in the 1,3-dioxane ring. A positive ΔG° indicates a preference for the axial position, while a negative value indicates a preference for the equatorial position.

Substituent (X)SolventΔG° (kcal/mol)
FCCl4+0.63
ClCCl4+0.55
BrCCl4+0.38
ICCl4+0.15
OCH3CCl4+0.75
SCH3CCl4-0.11
SOCH3CCl4+0.22
SO2CH3CCl4+0.94
CNCCl4-0.23
NO2CCl4+0.31
CH3CCl4-0.87
C2H5CCl4-0.80
i-C3H7CCl4-0.85
t-C4H9CCl4-1.40

Data sourced from studies on 5-substituted 1,3-dioxanes. Note that positive values indicate a preference for the axial conformer.

Dynamics of Ring Inversion and Pseudorotation Processes

The 1,3-dioxane ring is not static but undergoes dynamic processes such as ring inversion and pseudorotation. Ring inversion is the process by which one chair conformation converts into the other, passing through higher-energy transition states and intermediates like twist-boat forms. Molecular dynamics simulations have been employed to study these interconversions in substituted 1,3-dioxanes. nih.gov These simulations have shown a correlation between the simulation temperature and the experimentally determined barriers to ring inversion. nih.gov

Quantum-chemical studies have elucidated the pathways for the conformational isomerization of equatorial and axial chair conformers in 5-alkyl- and 5-phenyl-1,3-dioxanes. researchgate.netepa.gov These studies have estimated the potential barriers for these processes. researchgate.netepa.gov For some 5,5-disubstituted 1,3-dioxanes, thermodynamic parameters for the chair-to-boat isomerization have been determined experimentally in various solvents over a range of temperatures. rsc.org

Intermolecular Interactions and Crystal Packing Effects on Molecular Conformation

In the solid state, the conformation of a molecule can be significantly influenced by intermolecular interactions and the way molecules pack in the crystal lattice. For instance, in the crystal structure of cis-2-tert-butyl-5-(tert-butylsulfonyl)-1,3-dioxane, short contacts between oxygen atoms of the dioxane moiety and C-H groups, as well as H-H interactions between methyl groups, are observed. rsc.org

In the case of 2,2-dimethyl-5-(2-nitrobenzylidene)-1,3-dioxane-4,6-dione, the crystal packing features intermolecular C-H···O hydrogen bonds that link the molecules together. iucr.org Similarly, in 2,2-dimethyl-5-[(3-nitroanilino)methylene]-1,3-dioxane-4,6-dione, a three-dimensional framework is constructed through weak intermolecular N-H···O and C-H···O interactions. nih.gov These interactions can stabilize conformations that might be less favorable in the gas phase or in solution.

Advanced Spectroscopic Techniques for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed structural and stereochemical investigation of 5-Methyl-5-nitro-1,3-dioxane in solution.

Detailed ¹H and ¹³C NMR Spectral Analysis for Structural and Stereochemical Assignments

While specific, detailed, and peer-reviewed spectral assignments for this compound are not widely available in the published literature, the expected ¹H and ¹³C NMR spectra can be predicted based on the analysis of structurally similar 5-substituted 1,3-dioxanes.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group and the methylene (B1212753) protons of the dioxane ring. The methyl protons (CH₃) at the C5 position would likely appear as a singlet. The four methylene protons at the C4 and C6 positions (two axial and two equatorial) would present as a more complex multiplet pattern, typically as an ABXY or AA'BB' system, due to geminal and vicinal coupling. The chemical shifts of the axial and equatorial protons would differ, with axial protons generally resonating at a higher field (lower ppm) than their equatorial counterparts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would be expected to show four distinct signals corresponding to the different carbon environments in the molecule. The carbon of the methyl group (C-CH₃) would appear at a characteristic upfield chemical shift. The quaternary carbon at C5, bonded to the nitro group, would be significantly deshielded and appear further downfield. The methylene carbons of the dioxane ring (C4 and C6) would resonate at a chemical shift typical for ethers. The C2 carbon, situated between two oxygen atoms, would be the most deshielded of the ring carbons.

A comparative analysis of related 5-substituted 1,3-dioxanes provides insight into the expected chemical shifts. researchgate.net

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH ₃-C5SingletUpfield
CH ₂-(4,6) axialMultiplet (higher field)~60-70
CH ₂-(4,6) equatorialMultiplet (lower field)~60-70
C H₃-C5-Upfield
C 5-Downfield (quaternary)
C 4/C6-Mid-field (ether linkage)
C 2-Downfield (acetal carbon)

Note: This table represents predicted values based on general principles and data from analogous compounds.

Two-Dimensional NMR Methodologies for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to determine the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons in the dioxane ring, confirming the connectivity between the axial and equatorial protons at the C4 and C6 positions.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments would establish the one-bond correlations between the protons and the carbons they are directly attached to. This would allow for the definitive assignment of the ¹³C signals for the C4 and C6 methylene groups based on their corresponding proton resonances.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining the spatial proximity of protons. For this compound, NOESY or ROESY would be instrumental in confirming the stereochemical arrangement, such as the relative orientation of the methyl and nitro groups with respect to the dioxane ring protons.

Dynamic NMR Studies for Conformational Exchange Processes

The 1,3-dioxane (B1201747) ring is known to undergo conformational exchange, primarily through a chair-to-twist-to-chair inversion pathway. Dynamic NMR (DNMR) spectroscopy is the primary method for investigating the kinetics of these processes. By monitoring the changes in the NMR lineshape as a function of temperature, it is possible to determine the energy barriers for ring inversion. For this compound, the presence of the substituents at the C5 position will influence the conformational equilibrium and the barrier to ring inversion. researchgate.net Studies on related 5-substituted 1,3-dioxanes have shown that the nature of the substituent at C5 can significantly impact the conformational preferences. psu.eduacs.orgacs.org It is expected that the chair conformation would be the most stable, and DNMR studies could quantify the activation energy for the interconversion between the two possible chair forms.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, offering a characteristic fingerprint. For this compound, the key vibrational modes would be associated with the nitro group and the dioxane ring.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂). These typically appear in the regions of 1560-1540 cm⁻¹ and 1350-1330 cm⁻¹, respectively. The C-O-C stretching vibrations of the dioxane ether linkages would give rise to strong bands in the fingerprint region, typically between 1200 cm⁻¹ and 1000 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would be observed in the 3000-2850 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric stretching vibration of the nitro group is often strong in the Raman spectrum. The breathing modes of the dioxane ring would also be expected to be Raman active.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
R-NO₂Asymmetric Stretch1560-1540Strong
R-NO₂Symmetric Stretch1350-1330Strong
C-O-CAsymmetric Stretch1200-1050Strong
C-H (sp³)Stretch3000-2850Medium-Strong

Note: This table presents expected vibrational frequencies based on characteristic group frequencies.

Mass Spectrometry: Fragmentation Pathways and Molecular Structure Confirmation

Mass spectrometry (MS) is a vital technique for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₅H₉NO₄), the molecular weight is 147.13 g/mol . nih.gov

Predicted mass spectral data suggests several possible adducts that could be observed. uni.lu The fragmentation of the molecular ion would likely proceed through several pathways, including the loss of the nitro group (NO₂), cleavage of the dioxane ring, and loss of formaldehyde (B43269) (CH₂O) units. The base peak in the mass spectrum would depend on the stability of the resulting fragment ions.

Adduct m/z (predicted)
[M+H]⁺148.06044
[M+Na]⁺170.04238
[M-H]⁻146.04588
[M+NH₄]⁺165.08698
[M+K]⁺186.01632
[M+H-H₂O]⁺130.05042

Data sourced from PubChemLite, representing predicted values. uni.lu

X-ray Crystallography: Precise Determination of Solid-State Molecular and Supramolecular Structures

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and torsional angles. To date, a published crystal structure for this compound has not been found in the common crystallographic databases.

Electron Spin Resonance (ESR) Spectroscopy: Detection and Characterization of Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful analytical technique for the study of chemical species with unpaired electrons, such as free radicals. nih.gov This method allows for the direct detection and characterization of radical intermediates, providing valuable insights into reaction mechanisms and the electronic structure of these transient species. In the context of this compound and its derivatives, ESR spectroscopy has been instrumental in identifying the formation of radical intermediates under specific reaction conditions.

Research into the reductive elimination of the nitro group in 5-nitro-1,3-dioxane (B6597036) derivatives has utilized ESR spectroscopy to elucidate the underlying reaction mechanism. A notable study focused on 2,2,5-trimethyl-5-nitro-1,3-dioxane (B12171856), a close structural analog of this compound, when treated with potassium benzyloxide. pw.edu.pl The in-situ monitoring of the reaction mixture via ESR spectroscopy provided direct evidence for a process involving single-electron transfer steps. pw.edu.pl

During the reaction of 2,2,5-trimethyl-5-nitro-1,3-dioxane with potassium hydroxide (B78521) in benzyl (B1604629) alcohol at elevated temperatures (ranging from ambient to 150–160°C), the ESR spectrum revealed the presence of two distinct paramagnetic species. pw.edu.pl These were identified as an anion-radical of the parent nitrodioxane and a nitroxide radical, which is considered a product of a side reaction. pw.edu.pl

The initial radical species observed was the anion-radical of 2,2,5-trimethyl-5-nitro-1,3-dioxane. pw.edu.pl This intermediate is formed by the transfer of an electron to the nitro group of the dioxane derivative. The ESR spectrum of this anion-radical was characterized by a triplet signal, which arises from the hyperfine coupling of the unpaired electron with the nitrogen nucleus (I=1) of the nitro group. pw.edu.pl

The second radical species detected was a nitroxide radical. pw.edu.pl The formation of this radical suggests the occurrence of subsequent reactions involving the initially formed anion-radical. The ESR spectrum of the nitroxide radical also presented as a triplet, but with a different hyperfine splitting constant compared to the anion-radical, allowing for their distinct identification. pw.edu.pl The presence of these radical intermediates strongly supports an anion-radical mechanism for the reductive elimination of the nitro group in this class of compounds. pw.edu.pl

Further studies on related compounds, such as 5-bromo-5-nitro-1,3-dioxanes, have also employed ESR spectroscopy. These investigations have shown various pathways for electron capture, including at the nitro group to form radical anions, highlighting the utility of this technique in understanding the electronic behavior of substituted 1,3-dioxanes. researchgate.net

The key ESR spectral parameters for the radical intermediates identified in the study of 2,2,5-trimethyl-5-nitro-1,3-dioxane are summarized in the table below.

ESR Spectral Data for Radical Intermediates of 2,2,5-trimethyl-5-nitro-1,3-dioxane

Radical IntermediateESR Signal MultiplicityHyperfine Splitting Constant (aN)Reference
Anion-radical of 2,2,5-trimethyl-5-nitro-1,3-dioxaneTriplet2.54 mT pw.edu.pl
Nitroxide radicalTriplet1.51 mT pw.edu.pl

This interactive data table provides a summary of the Electron Spin Resonance (ESR) spectral data for the radical intermediates observed during the reductive elimination of the nitro group from 2,2,5-trimethyl-5-nitro-1,3-dioxane, a compound structurally related to this compound.

Computational Chemistry and Theoretical Modeling

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in computational chemistry for elucidating the links between the structural features of a molecule and its chemical reactivity. chemrxiv.org These models aim to predict reaction outcomes, such as rates and selectivity, by identifying correlations with numerical descriptors that represent the molecule's structure. chemrxiv.org For 5-Methyl-5-nitro-1,3-dioxane, QSRR analysis has been instrumental in understanding its thermal decomposition.

Detailed research into the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds (where R = H, CH₃, and Br) has provided significant insights into the influence of the substituent at the 5-position. researchgate.netresearchgate.net Computational studies, utilizing methods such as M06-2X/6-311+G(d,p), have been conducted in both the gas phase and in a dimethyl sulfoxide (B87167) (DMSO) solvent to model the reaction kinetics and thermodynamics. researchgate.netresearchgate.net

The primary findings indicate that the nature of the substituent group on carbon 5 plays a crucial role in the elimination reaction. researchgate.net Specifically, the presence of a methyl group (CH₃) in this compound favors and accelerates the thermal decomposition reaction compared to when the substituent is a hydrogen (H) or bromine (Br) atom. researchgate.netresearchgate.net This is evidenced by the lower activation energies (Ea and ΔG≠) calculated for the methyl-substituted compound. researchgate.net

The decomposition reaction proceeds via a one-stage mechanism, leading to the formation of an alkene (5-R-4H-1,3-dioxine) and a nitrous acid molecule. researchgate.net The kinetic data from these computational models highlight the enhanced reactivity of the methyl derivative.

Research Findings on Thermal Decomposition

Computational modeling at 523 K provided the following kinetic parameters for the thermal decomposition of 5-nitro-5-R-1,3-dioxanes. The data clearly shows that the reaction for the methyl-substituted compound is kinetically favored, exhibiting the lowest activation energy and the highest frequency factor (A), which is influenced by a higher activation entropy. researchgate.net

Table 1: Gas Phase Kinetic Parameters for Thermal Decomposition at 523 K

Substituent (R)Rate Constant (k) (s⁻¹)Activation Energy (Ea) (kJ mol⁻¹)Frequency Factor (A) (s⁻¹)Gibbs Free Energy of Activation (ΔG≠) (kJ mol⁻¹)
-CH₃1.1 x 10⁻⁵150.31.2 x 10¹³151.9
-Br2.8 x 10⁻⁷161.43.8 x 10¹²164.2
-H1.5 x 10⁻⁸177.31.1 x 10¹³174.4
Data sourced from computational modeling of the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds. researchgate.net

The influence of the solvent on reactivity is also significant. When the reaction is modeled in DMSO, the reaction rate for this compound increases by more than 80 times compared to the gas phase, representing the most substantial solvent effect among the studied compounds. researchgate.net While the activation free energy is lower in DMSO for all compounds, the thermodynamics of the reaction are not significantly favored. researchgate.net

Table 2: Kinetic Parameters for Thermal Decomposition in DMSO at 523 K

Substituent (R)Rate Constant (k) (s⁻¹)k(DMSO)/k(gas) RatioActivation Energy (Ea) (kJ mol⁻¹)Frequency Factor (A) (s⁻¹)Gibbs Free Energy of Activation (ΔG≠) (kJ mol⁻¹)
-CH₃9.1 x 10⁻⁴82.7134.41.1 x 10¹³136.6
-Br3.0 x 10⁻⁷1.1161.03.8 x 10¹²163.8
-H1.6 x 10⁻⁷10.7160.01.1 x 10¹²165.6
Data sourced from computational modeling of the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds in DMSO. researchgate.netresearchgate.net

Furthermore, the synchronicity of the reaction, calculated from Wiberg bond indices, indicates how bond formation and breaking events progress. researchgate.netresearchgate.net For the decomposition of this compound, the reaction displays an imbalance between these events, as shown by a synchronicity value of 0.83, where a value of 1 implies a perfectly synchronous reaction. researchgate.net This suggests a transition state that is intermediate between the reactants and products. researchgate.net

Strategic Applications in Advanced Organic Synthesis

5-Methyl-5-nitro-1,3-dioxane as a Precursor for Complex Organic Molecules

There is a lack of specific examples in the scientific literature demonstrating the use of this compound as a direct precursor for the synthesis of complex organic molecules. In principle, the nitro group could be transformed into other functional groups, such as amines or carbonyls, via established methods like reduction or the Nef reaction, respectively. The 1,3-dioxane (B1201747) ring itself can be cleaved under acidic conditions to reveal a diol functionality. This latent functionality suggests a potential for this compound to serve as a building block, though such applications have not been explicitly detailed.

Utility in the Synthesis of Chiral Auxiliaries and Enantiopure Compounds

The synthesis of chiral auxiliaries and enantiopure compounds from this compound has not been reported. Chiral auxiliaries are typically chiral molecules that can be temporarily incorporated into a synthetic route to induce stereoselectivity. While it is conceivable to synthesize chiral derivatives of this compound, for instance, by using a chiral diol in its formation, its subsequent use as a chiral auxiliary is not documented.

Development of New Protecting Group Strategies Utilizing the 1,3-Dioxane Moiety

The 1,3-dioxane moiety is a well-established protecting group for carbonyl compounds. nih.govorganic-chemistry.org These cyclic acetals are stable to basic, reductive, and oxidative conditions but are readily cleaved by acid. nih.gov While general strategies for the protection and deprotection of carbonyls using 1,3-dioxanes are abundant, there are no specific new protecting group strategies that have been developed that uniquely leverage the 5-methyl-5-nitro substitution pattern of the title compound. The presence of the nitro group might influence the stability and cleavage conditions of the dioxane ring, but this has not been systematically explored or applied in a novel protecting group strategy.

Intermediacy in the Construction of Diverse Heterocyclic Systems

Nitroalkanes are valuable precursors for the synthesis of various heterocyclic compounds. rsc.orgresearchgate.net The nitro group can participate in cycloaddition reactions or be converted to other functionalities that can then be incorporated into heterocyclic rings. However, there are no specific documented instances of this compound being used as an intermediate for the construction of diverse heterocyclic systems. Its potential in this area remains theoretical, based on the known reactivity of nitro compounds.

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are efficient synthetic strategies that allow for the formation of complex molecules in a single step from multiple starting materials. nih.govorganic-chemistry.orgnih.gov Nitroalkenes are known to participate in such reactions. rsc.orgresearchgate.net While the nitroalkane functionality within this compound could potentially be involved in MCRs, for instance, through a Henry reaction followed by subsequent transformations, there is no specific mention of this compound's participation in cascade or multicomponent reactions in the available literature.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Catalytic Approaches

The traditional synthesis of 5-substituted-5-nitro-1,3-dioxanes often involves the condensation of a 2-substituted-2-nitro-1,3-propanediol with an aldehyde or a formaldehyde (B43269) source, typically in the presence of a strong acid catalyst. google.com For instance, the synthesis of the related compound, 5-bromo-5-nitro-1,3-dioxane (B1667936), is achieved by reacting 2-bromo-2-nitro-propanediol-1,3 with paraformaldehyde. google.com

Future research will likely focus on developing more efficient, selective, and milder synthetic routes. A significant area of exploration is the application of novel catalytic systems. N-heterocyclic carbene (NHC) catalysis, for example, has shown promise in a variety of organic transformations. acs.org Investigating NHC-catalyzed or other organocatalytic pathways could lead to improved yields and reduced side products in the synthesis of 5-Methyl-5-nitro-1,3-dioxane. Furthermore, exploring multicomponent reactions, where multiple starting materials are combined in a single step, could provide a more atom-economical approach to constructing the dioxane ring and its derivatives. researchgate.net

Catalytic Approach Potential Advantages for Dioxane Synthesis Relevant Research Area
N-Heterocyclic Carbenes (NHCs) Mild reaction conditions, high selectivity, broad functional group tolerance.Organocatalysis
Transition Metal Catalysis Novel bond formations, access to complex derivatives, potential for asymmetric synthesis.Homogeneous/Heterogeneous Catalysis
Biocatalysis (Enzymes) High stereoselectivity, environmentally benign conditions, biodegradable catalysts.Green Chemistry, Enzymology
Photocatalysis Use of light energy to drive reactions, access to unique reactive intermediates.Photochemistry

Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

Advancements in analytical chemistry offer powerful tools for understanding and optimizing chemical reactions in real time. Traditional monitoring methods often rely on chromatographic techniques like Thin-Layer Chromatography (TLC) to follow the progress of a reaction at discrete time points. acs.org However, modern spectroscopic and imaging techniques provide a continuous stream of data, offering deeper insights into reaction kinetics, mechanisms, and the formation of transient intermediates.

Hyphenated techniques, which combine separation methods with spectroscopic detection, are particularly powerful. fiveable.me Systems like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation and identification of individual components within a complex reaction mixture. fiveable.me For real-time monitoring, in situ and operando spectroscopy are becoming indispensable. fiveable.me Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used to probe the reaction mixture directly as it evolves, providing valuable kinetic data without the need for sampling. Time-resolved spectroscopy can further elucidate the dynamics of chemical processes on extremely short timescales. fiveable.me

Applying these advanced methods to the synthesis of this compound could enable precise control over reaction conditions, leading to higher purity and yield while minimizing reaction time and energy consumption.

Integration of Machine Learning and AI in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction and optimization of chemical reactions. researchgate.net These computational tools can analyze vast datasets of known reactions to identify patterns and predict the outcomes of new, untested transformations. whiterose.ac.uk

For the synthesis of this compound, ML models could be developed to predict key reaction parameters. For example, AI has been successfully used to predict the optimal solvent for a given reaction, even suggesting greener alternatives. chemrxiv.org Data-driven models can achieve high accuracy in these predictions, significantly reducing the experimental effort required for optimization. chemrxiv.org

Beyond solvent selection, ML algorithms can predict reaction rates and potential side products, guiding chemists toward the most promising synthetic routes. chemrxiv.org The integration of AI with automated synthesis robots represents a frontier in this field, where the system can autonomously design, execute, and optimize a chemical synthesis with minimal human intervention. researchgate.net Applying such an autonomous platform to the synthesis of this compound could accelerate the discovery of novel, highly efficient synthetic pathways.

AI/ML Application Objective in Dioxane Synthesis Potential Impact
Solvent Prediction Identify optimal conventional and green solvents. chemrxiv.orgReduced environmental impact, improved reaction performance.
Reaction Condition Optimization Predict ideal temperature, pressure, and catalyst concentrations.Maximized yield, minimized byproducts and energy use.
Retrosynthesis Planning Propose novel and efficient synthetic routes.Discovery of new pathways, reduced reliance on traditional methods.
Autonomous Synthesis Integrate AI with robotics for automated reaction discovery and optimization. researchgate.netAccelerated research and development cycles.

Development of Sustainable and Green Chemistry Methodologies for Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. uni-saarland.degcande.org The synthesis of this compound and its analogs presents several opportunities for applying these principles.

A key focus is the reduction or elimination of organic solvents. Research has shown that the synthesis of the related 5-bromo-5-nitro-1,3-dioxane can be successfully performed in an aqueous medium without organic solvents, using sulfuric acid as a catalyst that also binds the water produced during the reaction. google.com Adopting similar solvent-free or aqueous conditions for this compound would represent a significant step toward a greener process.

Another promising approach is the use of continuous flow chemistry. uni-saarland.de Flow reactors offer superior heat and mass transfer compared to traditional batch reactors, allowing for safer operation, better control over reaction parameters, and often cleaner product formation, which can reduce the need for extensive purification steps. uni-saarland.dersc.org This methodology aligns with green chemistry principles by improving energy efficiency and preventing waste. uni-saarland.de The selection of reagents and catalysts with lower toxicity and environmental persistence is also a critical aspect of designing sustainable synthetic routes.

Design of Next-Generation Molecular Scaffolds Based on this compound Frameworks

The 1,3-dioxane (B1201747) ring is a recognized structural motif in biologically active compounds. nih.gov Specifically, various derivatives of 5-nitro-1,3-dioxane (B6597036) have been synthesized and evaluated for their antimicrobial properties. nih.gov This established biological activity makes the this compound framework a valuable starting point, or scaffold, for the design of new molecules with potentially enhanced or novel therapeutic applications.

Future research in this area will leverage computational chemistry and molecular modeling to design next-generation compounds. By systematically modifying the substituents on the dioxane ring, it is possible to create a virtual library of new molecular entities. Computational studies, similar to those performed to understand the thermal decomposition of these compounds, can be used to predict the physicochemical properties and potential biological activity of these new designs before they are synthesized. researchgate.net

This in silico design process allows researchers to prioritize the most promising candidates for synthesis and biological screening, making the drug discovery process more efficient. The this compound core can be elaborated to explore new chemical space, potentially leading to the discovery of compounds with applications beyond antimicrobial agents. The versatility of the 1,4-benzodioxane (B1196944) scaffold in designing a wide array of bioactive compounds further underscores the potential of dioxane-based structures in medicinal chemistry. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.